

Application Note: Synthesis and Characterization of 1,9-Dimethyl (2E)-non-2-enedioate

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Compound of Interest

Compound Name:	1,9-dimethyl (2E)-non-2-enedioate
CAS No.:	13877-42-4
Cat. No.:	B6274567

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Introduction & Chemical Significance

1,9-Dimethyl (2E)-non-2-enedioate (CAS No. 13877-42-4, Molecular Formula: C₁₁H₁₈O₄) is a highly versatile α,β -unsaturated diester^[1]. Featuring both a Michael acceptor and a distal ester group, it serves as a critical bifunctional building block in the synthesis of complex macrolides, lipid nanoparticles, and active pharmaceutical ingredients (APIs).

This technical guide details two field-proven, highly (E)-selective synthetic methodologies for its preparation: the Horner-Wadsworth-Emmons (HWE) Olefination and Ruthenium-Catalyzed Olefin Cross-Metathesis. Both routes are designed to be self-validating systems, ensuring high yield, stereochemical purity, and scalability.

Synthetic Strategy & Mechanistic Rationale

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is an operationally simple and high-yielding method for synthesizing α,β -unsaturated esters[2]. To synthesize **1,9-dimethyl (2E)-non-2-enedioate**, methyl 7-oxoheptanoate is reacted with trimethyl phosphonoacetate.

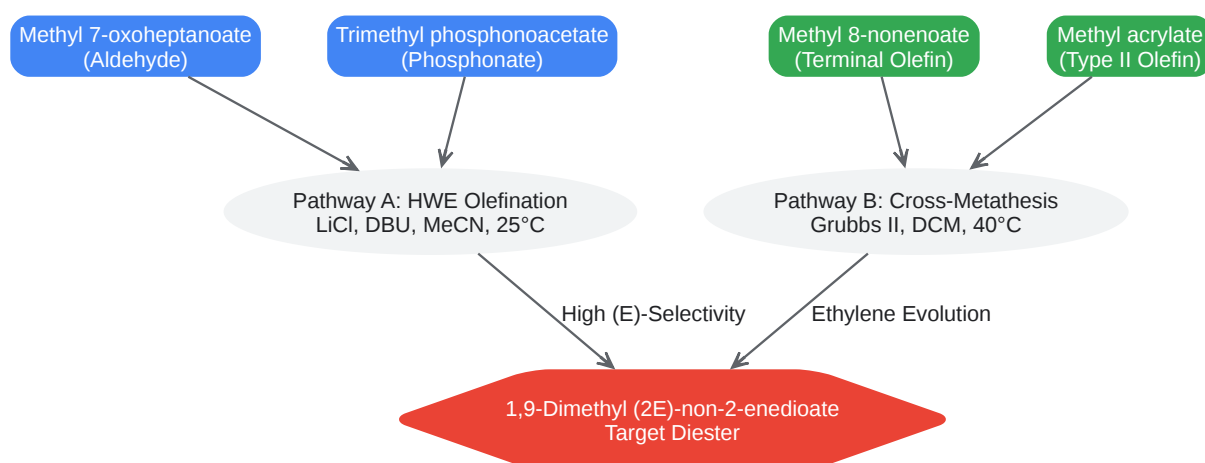
- Causality in Experimental Design: Instead of using strong bases like Sodium Hydride (NaH) which can cause α -epimerization or aldol condensation of the aldehyde, this protocol utilizes Masamune-Roush conditions (LiCl and DBU). The lithium cation coordinates strongly with both the phosphonate oxygen and the aldehyde carbonyl, stabilizing the anti-oxaphosphetane transition state. This ensures a milder reaction environment and drives the irreversible collapse into the thermodynamically favored (E)-alkene.

Pathway B: Olefin Cross-Metathesis

Cross-metathesis of terminal olefins, such as methyl 8-nonenoate, is a highly efficient strategy for producing dibasic esters[3]. This pathway reacts methyl 8-nonenoate with methyl acrylate.

- Causality in Experimental Design: According to the Grubbs olefin categorization, methyl 8-nonenoate is a reactive "Type I" olefin, while methyl acrylate is an electron-deficient "Type II/III" olefin. By using the Grubbs 2nd Generation Catalyst (G-II) and an excess of methyl acrylate, the reaction strongly favors cross-metathesis over the homocoupling of the terminal olefin. The reaction is driven to completion entropically by the evolution of ethylene gas, while thermodynamic control ensures excellent (E)-selectivity.

Pathway Visualization



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Figure 1: Convergent synthetic pathways for **1,9-dimethyl (2E)-non-2-enedioate**.

Experimental Protocols

Protocol A: Masamune-Roush HWE Olefination

Reagents: Methyl 7-oxoheptanoate (1.0 eq), Trimethyl phosphonoacetate (1.1 eq), Anhydrous Lithium Chloride (1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
- Activation: Add anhydrous MeCN (100 mL), LiCl (1.2 eq), and trimethyl phosphonoacetate (1.1 eq) to the flask. Stir at room temperature for 10 minutes to allow the lithium-phosphonate complex to form.
- Deprotonation: Add DBU (1.1 eq) dropwise via syringe. The reaction mixture will become slightly cloudy as the ylide is generated. Stir for an additional 15 minutes.
- Coupling: Dissolve methyl 7-oxoheptanoate (1.0 eq) in a minimal amount of MeCN (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.
- Reaction: Stir the mixture at ambient temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).
- Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3×50 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure (E)-diester.

Protocol B: Olefin Cross-Metathesis

Reagents: Methyl 8-nonenoate (1.0 eq), Methyl acrylate (3.0 eq), Grubbs 2nd Generation Catalyst (5 mol%), Ethyl vinyl ether (excess), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

- **Preparation:** In a flame-dried Schlenk flask under argon, dissolve methyl 8-nonenoate (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, freeze-pump-thaw degassed DCM to achieve a 0.1 M concentration. (Note: Degassing is critical to prevent catalyst degradation).
- **Catalysis:** Quickly add the Grubbs 2nd Generation Catalyst (5 mol%) against a positive flow of argon.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to 40 °C. Stir for 12 hours. The evolution of ethylene gas will be observed.
- **Quenching:** Cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. (Rationale: This forms a stable, inactive Fischer carbene, completely halting the metathesis cycle and preventing post-reaction double-bond isomerization).
- **Purification:** Concentrate the dark brown mixture in vacuo. Pass the crude residue through a short pad of silica gel (eluting with Hexanes/EtOAc, 9:1) to remove ruthenium byproducts, followed by precise flash chromatography to isolate the target diester.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative metrics of both synthetic pathways, allowing researchers to select the optimal route based on available precursors and scale.

Parameter	Pathway A: HWE Olefination	Pathway B: Cross-Metathesis
Primary Precursors	Methyl 7-oxoheptanoate, Trimethyl phosphonoacetate	Methyl 8-nonenoate, Methyl acrylate
Catalyst / Base	LiCl, DBU	Grubbs 2nd Generation (5 mol%)
Optimal Solvent	Acetonitrile (MeCN)	Dichloromethane (DCM)
Reaction Temperature	25 °C	40 °C (Reflux)
(E):(Z) Selectivity	> 95:5 (Kinetic/Thermodynamic)	> 90:10 (Thermodynamic control)
Typical Isolated Yield	85 - 92%	75 - 85%
Primary Byproduct	Dimethyl phosphate (Water soluble)	Ethylene gas (Vents from system)

Analytical Characterization & Handling

- Handling Precautions: Unsaturated methyl esters are susceptible to slow auto-oxidation and thermal decomposition over time[4]. The purified **1,9-dimethyl (2E)-non-2-enedioate** should be stored neat under an argon atmosphere at -20 °C.
- Expected ¹H NMR (400 MHz, CDCl₃): δ 6.95 (dt, J = 15.6, 7.0 Hz, 1H, -CH=CH-COOMe), 5.82 (dt, J = 15.6, 1.5 Hz, 1H, -CH=CH-COOMe), 3.72 (s, 3H, -COOCH₃), 3.66 (s, 3H, -COOCH₃), 2.30 (t, J = 7.5 Hz, 2H), 2.20 (q, J = 7.0 Hz, 2H), 1.65-1.30 (m, 6H).
- The large coupling constant (J = 15.6 Hz) between the vinylic protons confirms the (E)-geometry of the newly formed double bond.

References

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- Source: google.
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